Phenol, 2,2'-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-
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Overview
Description
Phenol, 2,2’-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-] is a complex organic compound characterized by its phenolic structure and the presence of thioether linkages. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-] typically involves the reaction of 2,4,6-tri-tert-butylphenol with 1,3-dibromopropane in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen attacks the carbon atom of the dibromopropane, resulting in the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-] undergoes various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenolic groups can be reduced to cyclohexanol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydrogen atoms can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
Scientific Research Applications
Phenol, 2,2’-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-] has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized as an additive in lubricants and as a stabilizer in plastics and rubber.
Mechanism of Action
The mechanism of action of Phenol, 2,2’-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-] involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. The thioether linkages provide stability and resistance to oxidative degradation, enhancing the compound’s effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,2’-[1,3-propanediylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)-]
- Phenol, 2,6-bis(1,1-dimethylethyl)-
- Phenol, 2,4-bis(1,1-dimethylethyl)-
Uniqueness
Phenol, 2,2’-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-] is unique due to its thioether linkages, which provide enhanced stability and resistance to oxidative degradation compared to similar compounds. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh conditions.
Properties
CAS No. |
663910-61-0 |
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Molecular Formula |
C31H48O2S2 |
Molecular Weight |
516.8 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-[3-(3,5-ditert-butyl-2-hydroxyphenyl)sulfanylpropylsulfanyl]phenol |
InChI |
InChI=1S/C31H48O2S2/c1-28(2,3)20-16-22(30(7,8)9)26(32)24(18-20)34-14-13-15-35-25-19-21(29(4,5)6)17-23(27(25)33)31(10,11)12/h16-19,32-33H,13-15H2,1-12H3 |
InChI Key |
SJTPNHGWQINKAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)SCCCSC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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